An In-depth Technical Guide to 2-Methoxythiophene
An In-depth Technical Guide to 2-Methoxythiophene
CAS Number: 16839-97-7
This technical guide provides a comprehensive overview of 2-methoxythiophene, a versatile heterocyclic compound with significant applications in research and development, particularly in the fields of medicinal chemistry and materials science. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and describes a key reaction showcasing its utility as a chemical intermediate.
Core Properties of 2-Methoxythiophene
2-Methoxythiophene is a colorless to light yellow liquid at room temperature.[1] Its core structure consists of a five-membered thiophene ring substituted with a methoxy group at the 2-position. This substitution pattern significantly influences the electronic properties of the thiophene ring, enhancing its reactivity towards electrophilic substitution.
Physicochemical Data
The key physical and chemical properties of 2-methoxythiophene are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 16839-97-7 | [2][3][4] |
| Molecular Formula | C₅H₆OS | [2][3] |
| Molecular Weight | 114.17 g/mol | [2][3] |
| Boiling Point | 151-152 °C at 762 mmHg | [1][4] |
| Density | 1.133 g/mL at 25 °C | [1][4] |
| Refractive Index (n²⁰/D) | 1.528 | [1][4] |
| Flash Point | 110 °F (43.3 °C) | [4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [4] |
| Appearance | Colorless to light yellow, clear liquid | [1] |
Spectroscopic Data
| Spectroscopic Data | Source |
| Infrared (IR) Spectrum | Available |
| Mass Spectrum (Electron Ionization) | Available |
| UV/Visible Spectrum | Available |
| Gas Chromatography Data | Available |
Synthesis of 2-Methoxythiophene
A common and effective method for the synthesis of 2-methoxythiophene is through the nucleophilic aromatic substitution of 2-bromothiophene with sodium methoxide. This reaction is well-established and provides a reliable route to the desired product.
Experimental Protocol: Synthesis from 2-Bromothiophene
This protocol is based on the method described by Jean Sicé in the Journal of the American Chemical Society (1953).
Materials:
-
2-Bromothiophene
-
Sodium Methoxide
-
Anhydrous Methanol (as solvent)
-
Copper (I) bromide (as catalyst, optional but recommended)
-
Standard laboratory glassware for reflux and distillation
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Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with anhydrous methanol.
-
Reagent Addition: Sodium methoxide is carefully added to the methanol and stirred until fully dissolved. To this solution, 2-bromothiophene is added, followed by a catalytic amount of copper(I) bromide.
-
Reaction Conditions: The reaction mixture is heated to reflux under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated, and the crude product is purified by fractional distillation under reduced pressure to yield pure 2-methoxythiophene.
Chemical Reactivity and Applications
The methoxy group at the 2-position of the thiophene ring is an electron-donating group, which activates the ring towards electrophilic aromatic substitution, primarily at the 5-position. This enhanced reactivity makes 2-methoxythiophene a valuable building block in organic synthesis. One of the key reactions highlighting its utility is the Vilsmeier-Haack reaction for formylation.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methoxythiophene
The Vilsmeier-Haack reaction is a mild method for introducing a formyl group onto an electron-rich aromatic ring. For 2-methoxythiophene, this reaction proceeds with high regioselectivity at the 5-position to yield 5-methoxy-2-thiophenecarbaldehyde.
Materials:
-
2-Methoxythiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous 1,2-dichloroethane (as solvent)
-
Sodium acetate solution (for work-up)
-
Standard laboratory glassware for reactions at controlled temperatures
Procedure:
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Formation of the Vilsmeier Reagent: In a flask cooled in an ice-salt bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with stirring to form the Vilsmeier reagent (a chloroiminium salt).
-
Reaction with 2-Methoxythiophene: A solution of 2-methoxythiophene in anhydrous 1,2-dichloroethane is added dropwise to the pre-formed Vilsmeier reagent, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for a specified period, during which the electrophilic substitution takes place. The reaction progress can be monitored by TLC.
-
Hydrolysis: The reaction mixture is then carefully poured onto crushed ice and neutralized with a sodium acetate solution to hydrolyze the intermediate iminium salt to the aldehyde.
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Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by recrystallization or column chromatography to afford 5-methoxy-2-thiophenecarbaldehyde.
Conclusion
2-Methoxythiophene is a readily accessible and highly reactive heterocyclic compound. Its well-defined properties and predictable reactivity make it an important tool for chemists in both academic and industrial research. The synthetic and reaction protocols provided in this guide offer a foundation for its use in the development of novel pharmaceuticals and advanced materials.
References
- 1. 2-Methoxythiophene CAS#: 16839-97-7 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
